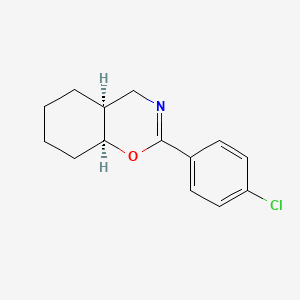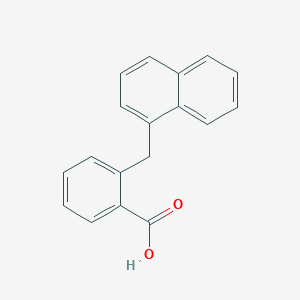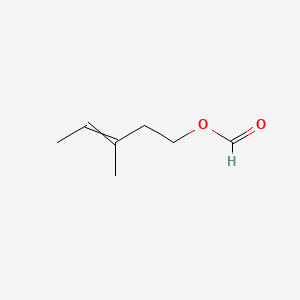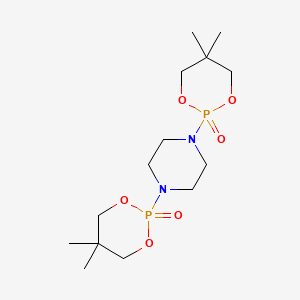![molecular formula C13H14N4O2 B14467340 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid CAS No. 67536-14-5](/img/structure/B14467340.png)
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is a compound that belongs to the class of phthalazine derivatives. Phthalazine, also known as benzo-orthodiazine, is a bicyclic nitrogen-containing heterocycle. This compound is of interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid typically involves the reaction of phthalazine derivatives with appropriate hydrazine and pentanoic acid precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial agents.
Medicine: Phthalazine derivatives are investigated for their antihypertensive and antitumor activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid involves its interaction with specific molecular targets. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors. These interactions can lead to various pharmacological effects, such as anti-inflammatory and anticonvulsant activities .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone: A closely related compound with similar biological activities.
Hydralazine: An antihypertensive agent that shares the phthalazine core structure.
Azelastine: An antihistamine with a phthalazine moiety.
Uniqueness
2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid is unique due to its specific hydrazinylidene and pentanoic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Propiedades
Número CAS |
67536-14-5 |
|---|---|
Fórmula molecular |
C13H14N4O2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
2-(phthalazin-1-ylhydrazinylidene)pentanoic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-5-11(13(18)19)15-17-12-10-7-4-3-6-9(10)8-14-16-12/h3-4,6-8H,2,5H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
XENVEGNZEJQKQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
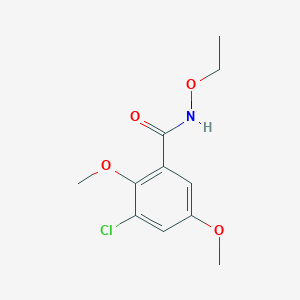
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


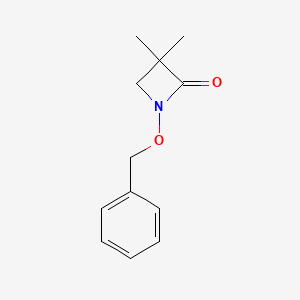
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
